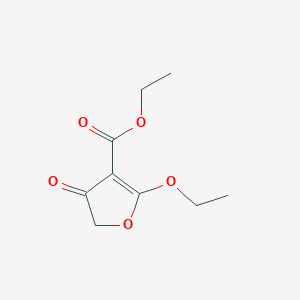

Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate

Description

Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate is a key intermediate in synthesizing biologically active furoquinoline derivatives. Its structure features a dihydrofuran core with an ethoxy group at position 2 and an ester moiety at position 3. This compound is synthesized via condensation of diethyl malonate and chloroacetyl chloride in tetrahydrofuran, followed by substitution reactions to introduce functional groups at position 2 . While the ethoxy derivative itself is primarily a synthetic precursor, its structural analogs—particularly those with aromatic amine substituents—exhibit significant pharmacological activities, including anticancer and antiviral properties.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-ethoxy-4-oxofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-3-12-8(11)7-6(10)5-14-9(7)13-4-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMYNVMHWVMOPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)CO1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50549535 | |

| Record name | Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36717-48-3 | |

| Record name | Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with ethyl orthoformate in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry

Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of derivatives that are valuable in medicinal chemistry and material science.

Biology

In biological research, the compound is utilized to study enzyme-catalyzed reactions and serves as a substrate in biochemical assays. Notably, it has been shown to induce apoptosis in promyelocytic leukemia HL-60 cells through mechanisms involving caspase activation and mitochondrial dynamics alteration.

Medicine

The compound exhibits potential anti-inflammatory and anti-cancer properties. Research indicates that it can inhibit cell proliferation and induce apoptosis in cancer cell lines, making it a candidate for further drug development .

Industry

This compound is used in the production of fine chemicals, agrochemicals, and pharmaceuticals. Its versatility as a building block for more complex molecules highlights its importance in industrial applications .

Anti-Cancer Activity

A study demonstrated that derivatives of Ethyl 2-ethoxy compounds exhibit significant anti-proliferative effects on leukemia cell lines. For instance, an analog of this compound was shown to induce apoptosis via increased caspase activity and altered mitochondrial dynamics .

Biochemical Assays

Various assays confirmed that treatment with Ethyl 2-ethoxy compounds leads to elevated levels of intracellular calcium and reactive oxygen species (ROS), which are critical indicators of apoptotic processes.

Mechanism of Action

The mechanism of action of ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate Analogs

Key Findings

Anti-Cancer Activity: Compound 131 (anilino substituent) induces apoptosis in leukemia cells via mitochondrial pathways, ROS production, and calcium overload . JOT01007 (chlorinated benzyl-anilino group) shows enhanced activity in cervical cancer cells by targeting cytoplasmic Ca²⁺ levels .

Antiviral Activity :

- CW-33 inhibits Japanese Encephalitis Virus (JEV) by targeting the NS2B-NS3 protease, with molecular docking studies confirming ligand-protein interactions .

Role of Substituents: Electron-withdrawing groups (e.g., chlorine in JOT01007) enhance apoptosis by increasing electrophilicity and target binding. Aromatic amines (anilino, benzyloxy-anilino) are critical for bioactivity, while alkyl groups (methyl, ethyl) result in inactive intermediates .

Structural Planarity: The dihydrofuran ring in Ethyl 2-[4-(benzyloxy)anilino] derivatives is nearly planar, with dihedral angles of 28.1° and 54.5° relative to substituent rings. This planarity may facilitate interactions with biological targets .

Mechanistic Divergence

- Anti-leukemic vs. Antiviral : While compound 131 and JOT01007 act via calcium/ROS pathways, CW-33 targets viral proteases, highlighting the scaffold's versatility .

- Thiophene Analogs : Substituting the furan oxygen with sulfur (e.g., in thiophene derivatives) alters electronic properties but lacks reported bioactivity, suggesting the furan core is essential .

Biological Activity

Overview

Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS No. 36717-48-3) is an organic compound with the molecular formula . It is a derivative of furan and possesses significant biological activity, particularly in the context of cancer research. This article explores its biological mechanisms, pharmacological properties, and potential therapeutic applications.

Target Cell Lines

The primary target for this compound is the promyelocytic leukemia HL-60 cells . Research indicates that this compound induces apoptosis in these cells, a process crucial for eliminating cancerous cells.

Mode of Action

The compound's mechanism involves several key steps:

- Caspase Activation : It activates caspase-3 , a critical enzyme in the apoptosis pathway.

- Bax and Bcl-2 Regulation : The compound upregulates Bax , a pro-apoptotic protein, while downregulating Bcl-2 , an anti-apoptotic protein.

- Calcium and ROS Levels : It increases intracellular calcium levels and the production of reactive oxygen species (ROS) , which are essential for initiating apoptosis.

- Mitochondrial Effects : The compound alters the mitochondrial membrane potential, further promoting cell death.

Biochemical Pathways

This compound affects several biochemical pathways:

- Increases in intracellular calcium levels lead to enhanced apoptosis.

- Increased ROS production contributes to oxidative stress in cancer cells, promoting cell death.

Cytotoxicity Studies

A study demonstrated that Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (an analog) exhibited significant cytotoxic effects against HL-60 cells with a half-maximal inhibitory concentration (IC50) of approximately 23.5 µM . This suggests that Ethyl 2-ethoxy analogs may share similar properties.

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| Ethyl 2-anilino derivative | 23.5 | HL-60 |

| Ethyl 2-(substituted anilino) derivative | Varies | WEHI-3 |

Case Studies

- Anti-cancer Activity : In vivo studies have shown that derivatives of Ethyl 2-ethoxy compounds exhibit anti-proliferative effects on leukemia cell lines. For instance, the ethyl 2-anilino variant demonstrated significant inhibition of cell proliferation and induction of apoptosis through increased caspase activity and altered mitochondrial dynamics.

- Biochemical Assays : Various assays have confirmed that treatment with these compounds leads to increased levels of intracellular calcium and ROS, which are indicative of apoptotic processes.

Q & A

Basic Questions

Q. What synthetic methodologies are effective for preparing Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate?

- Methodological Answer : A common approach involves nucleophilic substitution at the 2-position of a pre-functionalized dihydrofuran scaffold. For example, ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate (a precursor) can react with sodium ethoxide under reflux in anhydrous dichloromethane, followed by neutralization and recrystallization in ethanol . Reaction monitoring via TLC (hexane:ethyl acetate, 3:1) and purification via column chromatography (silica gel) are recommended to isolate the product.

Q. How is the structural identity of this compound confirmed in academic research?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, SHELX programs (e.g., SHELXL for refinement) can resolve bond lengths, angles, and torsion angles . Complementary techniques include H/C NMR (to verify substituents like ethoxy and ester groups) and FT-IR (to confirm carbonyl stretches at ~1700–1750 cm) .

Q. What role does the ethoxy group play in the compound's stability and reactivity?

- Methodological Answer : The ethoxy group at the 2-position influences electronic effects (electron-donating via resonance) and steric hindrance. Computational studies (e.g., DFT) can model its impact on ring puckering or hydrogen-bonding interactions. Experimentally, comparative studies with methyl or propoxy analogs can isolate electronic vs. steric contributions .

Advanced Research Questions

Q. How do intramolecular interactions affect the crystal packing and supramolecular assembly of this compound?

- Methodological Answer : Intramolecular N–H···O and C–H···O hydrogen bonds stabilize the dihydrofuran core, while van der Waals interactions govern crystal packing. Using ORTEP-3 for visualization and Mercury for packing analysis, researchers can map interactions like π-stacking or dihedral angles between aromatic rings (e.g., 28.1° between dihydrofuran and benzyl groups in analogs) .

Q. What strategies resolve contradictions in biological activity data for dihydrofuran carboxylates?

- Methodological Answer : Discrepancies in cytotoxicity assays (e.g., apoptosis induction in cancer cells) may arise from variations in cell lines, purity, or stereochemistry. Researchers should:

- Validate compound purity via HPLC (>95%) and chiral chromatography.

- Perform dose-response curves across multiple cell lines (e.g., HeLa vs. Ca Ski cervical cancer cells) .

- Use flow cytometry with Annexin V/PI staining to confirm apoptosis mechanisms .

Q. How can computational modeling predict the compound's interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to targets like NF-κB or matrix metalloproteinases. For example, JOTO1007 (a structural analog) inhibits NF-κB by occupying the p65 subunit’s binding pocket, validated via EMSA and luciferase reporter assays .

Q. What experimental design optimizes catalytic applications of dihydrofuran derivatives?

- Methodological Answer : Screening reaction conditions (solvent, catalyst, temperature) is critical. For example, Co-salen complexes in acetonitrile/HFIP solvent systems enhance cyclization efficiency in dihydrofuran synthesis . DOE (Design of Experiments) software (e.g., JMP) can statistically optimize yield and enantioselectivity.

Data Analysis & Advanced Techniques

Q. How are SHELX programs applied to refine challenging crystallographic data for this compound?

- Methodological Answer : SHELXL handles high-resolution data or twinned crystals via:

- Twin refinement (TWIN/BASF commands) for pseudo-merohedral twinning.

- Restraints for disordered ethoxy groups (ISOR/DELU commands).

- Validation using R, GooF, and residual density maps .

Q. What advanced NMR techniques elucidate dynamic behavior in solution?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.